REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[H-].[Na+].[Cl:13][C:14]([Cl:18])([Cl:17])[C:15]#[N:16]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:8][C:15](=[NH:16])[C:14]([Cl:18])([Cl:17])[Cl:13])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClC(C#N)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool in ice bath
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
DISSOLUTION
|
Details
|
dissolve in petroleum ether containing 0.3% methanol (330 mL)
|
Type
|
FILTRATION
|
Details
|
filter through a filtering agent
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC(C(Cl)(Cl)Cl)=N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |